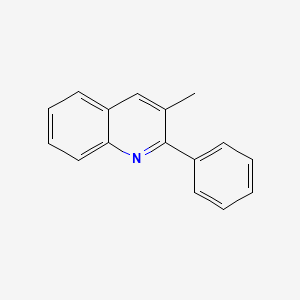

3-Methyl-2-phenylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-11-14-9-5-6-10-15(14)17-16(12)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMQKLWDAVPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363246 | |

| Record name | 3-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101063-69-8 | |

| Record name | 3-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical and Contemporary Synthetic Routes to 3-Methyl-2-phenylquinoline

The synthesis of the this compound core can be accomplished through several key strategies, including building the quinoline (B57606) ring system from acyclic precursors or modifying a pre-existing quinoline structure.

Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like quinoline derivatives in a single step from three or more starting materials. rsc.orgnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. rsc.orgnih.gov For instance, a one-pot synthesis of 2-phenylquinoline (B181262) can be achieved through the reaction of aniline (B41778), benzaldehyde (B42025), and an alkyne, showcasing the power of MCRs in constructing the quinoline framework. While specific examples detailing the direct synthesis of this compound via MCRs are varied, the general approach often involves the condensation of an aniline, an aldehyde, and a third component that provides the remaining atoms for the quinoline ring. The Povarov reaction, a type of MCR, has been successfully used to synthesize quinoline derivatives. rsc.org

Another strategic approach involves the modification of a pre-existing quinoline ring. This method is particularly useful when the desired substitution pattern is not readily accessible through direct cyclization methods. The functionalization of the quinoline ring has become a significant area of research, allowing for the precise introduction of various functional groups to enhance the pharmacological profile of quinoline derivatives. rsc.org This can involve C-H bond functionalization, a powerful tool that allows for the direct attachment of new groups to the quinoline core, expanding the chemical space and enabling the synthesis of novel compounds with improved efficacy and target selectivity. rsc.org For example, a pre-formed 2-phenylquinoline could potentially be methylated at the 3-position, although this would require selective reagents to avoid reactions at other positions on the quinoline ring.

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to more expensive and toxic catalysts for the synthesis of quinolines. chemistryviews.org Iron(III) chloride, for example, can catalyze the three-component coupling reaction of aldehydes, amines, and styrenes to produce 2,4-disubstituted quinolines. chemistryviews.org This method is attractive due to its use of an inexpensive catalyst and oxygen as the oxidant, with no hazardous byproducts. chemistryviews.org While direct synthesis of this compound via this specific three-component reaction might not be straightforward, iron catalysis has also been employed in intramolecular dehydrogenative coupling reactions of amido-alcohols to synthesize quinolin-2(1H)-ones, which could potentially be converted to the desired quinoline. rsc.org

Chlorotrimethylsilane (TMSCl) has been utilized as an efficient promoter for the cyclization of enolizable aldehydes with arylimines to synthesize substituted quinolines. semanticscholar.orgresearchgate.net This method offers a clean, mild, and environmentally friendly process with high yields and a simple workup. semanticscholar.orgresearchgate.net The reaction typically proceeds by stirring a solution of an imine, an enolizable aldehyde, and a catalytic amount of TMSCl in a solvent like DMSO under an air atmosphere. semanticscholar.org For the synthesis of this compound, the corresponding arylimine derived from benzaldehyde and aniline would be reacted with propionaldehyde (B47417) in the presence of TMSCl. The TMSCl acts as a Lewis acid to promote the cyclization reaction. researchgate.net

| Reactants | Catalyst/Promoter | Solvent | Product | Yield (%) |

| Imine, Enolizable Aldehyde | TMSCl | DMSO | Substituted Quinoline | 53-85 |

This table summarizes the general conditions for the TMSCl-promoted synthesis of substituted quinolines.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the construction of heterocyclic compounds, including quinolines. researchtrend.net These cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. researchtrend.net The synthesis of 2-alkoxyquinolines has been achieved through a palladium-driven cascade reaction starting from 1,3-butadiynamides. nih.gov While this specific example leads to 2-alkoxyquinolines, the versatility of palladium catalysis suggests that with appropriate starting materials and ligands, a cascade reaction could be designed for the synthesis of this compound. Palladium-catalyzed cascade reactions have been employed for the synthesis of various bioactive compounds, including quinoline derivatives, through processes like tandem allylic substitution, Heck coupling, Suzuki coupling, and C-H bond activation. researchtrend.net

Several classical named reactions provide reliable routes to the quinoline core and have been adapted over the years to improve yields and expand their substrate scope.

Doebner-von Miller Reaction : This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org It is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The reaction is typically catalyzed by Lewis acids or Brønsted acids. wikipedia.org A variation of this method, known as the Beyer method, prepares the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds. wikipedia.org

Friedlander Synthesis : This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone, to form a quinoline derivative. wikipedia.orgalfa-chemistry.com The reaction can be catalyzed by acids or bases. alfa-chemistry.comjk-sci.com For the synthesis of this compound, 2-aminobenzophenone (B122507) could be reacted with propionaldehyde.

Skraup Synthesis : In the classic Skraup synthesis, aniline is heated with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgpharmaguideline.com The reaction can be violent but is often moderated by the addition of ferrous sulfate. wikipedia.orgorgsyn.org To synthesize a substituted quinoline like this compound, substituted anilines or glycerol derivatives would be required.

Combes Synthesis : The Combes synthesis involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to form a substituted quinoline. wikipedia.orgcambridge.org The reaction proceeds through the formation of an enamine intermediate which then cyclizes. cambridge.org For the synthesis of this compound, aniline could be reacted with a suitably substituted β-diketone.

| Named Reaction | Key Reactants | Catalyst/Conditions | Product Type |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted) | Substituted Quinolines |

| Friedlander | 2-Aminobenzaldehyde/ketone, Ketone | Acid or Base | 2,3-Disubstituted Quinolines |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Sulfuric Acid | Quinolines |

| Combes | Aromatic Amine, β-Diketone | Acid | 2,4-Disubstituted Quinolines |

This table provides a general overview of the classical named reactions for quinoline synthesis.

Reductive Cyclization Approaches

Reductive cyclization represents a powerful strategy for the synthesis of quinoline derivatives, often proceeding through the formation of a key C-N bond followed by aromatization. A common precursor for the synthesis of this compound via this approach is 2'-amino-α-methylchalcone. This method involves the intramolecular cyclization of the amino group onto the α,β-unsaturated ketone system, driven by a reducing agent.

The reaction typically proceeds by the reduction of a nitro group to an amine in a precursor such as α-(2-nitrophenyl)propiophenone. The in situ generated amino group then undergoes an intramolecular condensation with the carbonyl group, followed by dehydration to yield the quinoline ring. Various reducing systems can be employed to facilitate this transformation, with tin(II) chloride (SnCl2) in the presence of an acid being a frequently utilized reagent. rsc.orgresearchgate.net

A plausible reaction pathway for the reductive cyclization of 2'-amino-α-methylchalcone is outlined below:

Scheme 1: General Reductive Cyclization to form this compound

In this reaction, the amino group of 2'-amino-α-methylchalcone attacks the β-carbon of the α,β-unsaturated ketone, followed by cyclization and subsequent dehydration and aromatization to form the final this compound product.

The efficiency of this method is influenced by the choice of reducing agent and the reaction conditions, such as temperature and solvent. While specific yield data for the direct synthesis of this compound via this method requires targeted investigation, the general approach is well-established for the synthesis of substituted quinolines. rsc.orgresearchgate.net

Synthesis of Derivatives and Analogues

Oxidation to N-Oxide Derivatives

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This functionalization is significant as it can alter the electronic properties of the quinoline system and provide a handle for further chemical modifications. The N-oxidation of this compound can be achieved using various oxidizing agents, with peroxy acids being particularly effective.

A common and efficient reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (CH₂Cl₂), at or below room temperature. The lone pair of electrons on the quinoline nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

Table 1: Reaction Conditions for the N-Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature | Reaction Time |

| m-CPBA | CH₂Cl₂ | 0 °C to rt | 2-4 h |

| Hydrogen Peroxide/Acetic Acid | Acetic Acid | 70-80 °C | 6-8 h |

The resulting this compound N-oxide is a stable compound that can be isolated and purified using standard chromatographic techniques. The introduction of the N-oxide functionality can influence the reactivity of the quinoline ring, often directing subsequent electrophilic substitution to the 4-position. nih.gov

Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives of this compound, particularly at the 4-position, introduces a versatile functional group for further elaboration, for instance, in the development of pharmacologically active molecules. A well-established route to 2-phenylquinoline-4-carboxylic acid derivatives is the Doebner-von Miller reaction, which involves the condensation of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid. wikipedia.orgiipseries.org

Alternatively, the Pfitzinger reaction provides a pathway to these carboxylic acids starting from isatin (B1672199) and a carbonyl compound. researchgate.net For the synthesis of 2-phenyl-3-methylquinoline-4-carboxylic acid, a modified approach would be required. One potential strategy involves the Friedländer synthesis, reacting 2-aminobenzophenone with ethyl 2-methylacetoacetate. alfa-chemistry.com

A general scheme for the synthesis of a 2-phenylquinoline-4-carboxylic acid derivative is presented below:

Scheme 2: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction

This reaction involves the base-catalyzed condensation of isatin with acetophenone, followed by cyclization and rearrangement to yield the quinoline-4-carboxylic acid. frontiersin.org

While this provides a route to the parent 2-phenylquinoline-4-carboxylic acid, the introduction of the 3-methyl group would necessitate the use of a propiophenone (B1677668) derivative in the Pfitzinger reaction or a suitably substituted precursor in a Doebner-von Miller or Friedländer synthesis.

Substituted Phenylquinoline Variants

The synthesis of substituted phenylquinoline variants allows for the exploration of structure-activity relationships in medicinal chemistry and the fine-tuning of material properties. Both the phenyl ring at the 2-position and the quinoline core itself can be functionalized.

One of the most versatile methods for introducing a wide range of substituents is the Doebner-von Miller reaction. wikipedia.orgnih.gov This reaction allows for the use of substituted anilines and substituted α,β-unsaturated carbonyl compounds to generate a library of substituted 2-phenyl-3-methylquinolines. For example, reacting a substituted aniline with crotonaldehyde (B89634) (to provide the 3-methyl group) and a substituted benzaldehyde (to provide the 2-phenyl group) in the presence of an acid catalyst can yield a variety of derivatives. derpharmachemica.com

Table 2: Examples of Substituted 2-Phenyl-3-methylquinoline Variants

| Substituent on Phenyl Ring | Substituent on Quinoline Ring | Synthetic Method |

| 4-Chloro | 6-Bromo | Doebner-von Miller |

| 4-Methoxy | 7-Nitro | Friedländer |

| 3,4-Dichloro | 5,7-Dimethyl | Doebner-von Miller |

The Friedländer synthesis also offers a regioselective route to polysubstituted quinolines by condensing a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. alfa-chemistry.comnih.gov By choosing appropriately substituted starting materials, a diverse array of 2-phenyl-3-methylquinoline variants can be accessed.

Optimization of Reaction Conditions and Green Chemistry Approaches

Catalyst Loading and Temperature Effects

The efficiency of quinoline synthesis, particularly through classic named reactions like the Friedländer synthesis, is highly dependent on the reaction conditions, including catalyst loading and temperature. The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, often catalyzed by an acid or a base. alfa-chemistry.comorganic-chemistry.org

For the synthesis of this compound via a Friedländer approach (e.g., from 2-aminobenzophenone and propionaldehyde or its enol ether), optimizing the catalyst and temperature is crucial for maximizing yield and minimizing side reactions.

Table 3: Optimization of Catalyst and Temperature in Friedländer Synthesis

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

| p-Toluenesulfonic acid | 10 | 120 | Toluene | Moderate |

| Sulfuric Acid | 5 | 100 | Ethanol (B145695) | Good |

| Iodine | 15 | 80 | Solvent-free | High |

| Lewis Acids (e.g., ZnCl₂) | 20 | 150 | None | Variable |

Lowering catalyst loading is a key principle of green chemistry, reducing waste and cost. The use of more environmentally benign and recyclable catalysts, such as solid acids or ionic liquids, is an area of active research. nih.govacs.org Temperature also plays a critical role; while higher temperatures can accelerate the reaction, they can also lead to undesired byproducts. Microwave-assisted synthesis has emerged as a green alternative, often leading to shorter reaction times and higher yields at controlled temperatures. derpharmachemica.com The optimization of these parameters is essential for developing sustainable and efficient synthetic routes to this compound and its derivatives.

Solvent Optimization

The selection of an appropriate solvent is a critical parameter in the synthesis of quinoline derivatives, significantly influencing reaction efficiency and product yield. Research into the synthesis of analogous 2,3-disubstituted quinolines has demonstrated that polar protic solvents, particularly ethanol, are highly effective.

In a study focused on the synthesis of 2-ethyl-3-methylquinolines, a compound structurally similar to this compound, a systematic investigation of various solvents was conducted to determine the optimal reaction medium. The reaction, catalyzed by Nafion® NR50 under microwave irradiation, showed marked differences in yield depending on the solvent used. mdpi.com Ethanol emerged as the superior solvent, providing a 93% yield of the desired product. mdpi.com Other solvents were tested, including methanol, acetonitrile, tetrahydrofuran (B95107) (THF), and toluene, but none surpassed the efficacy of ethanol. mdpi.com The use of toluene, a non-polar solvent, resulted in a significantly lower yield of 56%. mdpi.com This suggests that the polarity of the solvent plays a crucial role in facilitating the cyclization reaction.

The detailed findings from this solvent optimization study are presented in the table below, highlighting the superior performance of ethanol in this synthetic protocol. mdpi.com

Table 1: Effect of Different Solvents on the Synthesis of 2-ethyl-3-methylquinoline Reaction Conditions: Aniline (1.0 mmol), propionaldehyde (2.1 mmol), Nafion® NR50 (0.1 mmol), Solvent (10 mL), Microwave Irradiation, 1 hour.

| Entry | Solvent | Yield (%) |

| 1 | Ethanol | 93 |

| 2 | Methanol | 85 |

| 3 | Acetonitrile | 74 |

| 4 | Tetrahydrofuran (THF) | 68 |

| 5 | Toluene | 56 |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a pivotal technology in modern synthetic chemistry, offering substantial advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like quinolines. chemicaljournals.comnih.gov The primary benefits of MAOS include dramatically reduced reaction times, increased product yields, and enhanced energy efficiency, aligning with the principles of green chemistry. chemicaljournals.comtsijournals.com

The application of microwave irradiation has proven highly effective in the synthesis of quinoline derivatives. organic-chemistry.org In a comparative study for the preparation of 2-ethyl-3-methylquinolines, the use of microwave irradiation as the heating source resulted in a significantly higher product yield compared to conventional heating on a hot plate. mdpi.com Specifically, the Nafion® NR50-catalyzed reaction in ethanol under microwave irradiation for one hour afforded the product in 93% yield. mdpi.com In contrast, when the same reaction was conducted using a conventional hot plate for the same duration, the yield dropped to a mere 40%. mdpi.com

This stark difference underscores the efficiency of microwave heating, which provides rapid and uniform heating of the reaction mixture, thereby accelerating the reaction rate and often leading to cleaner reactions with fewer byproducts. chemicaljournals.comukm.my The focused energy transfer in MAOS allows for reaching the required reaction temperature much faster than the slow and inefficient heat transfer associated with conventional methods. ukm.my

The comparative results are summarized in the table below, clearly illustrating the superiority of microwave-assisted synthesis for this type of transformation.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating Reaction Conditions: Aniline (1.0 mmol), propionaldehyde (2.1 mmol), Nafion® NR50 (0.1 mmol), Ethanol (10 mL), 1 hour.

| Entry | Heating Method | Yield (%) |

| 1 | Microwave Irradiation | 93 |

| 2 | Conventional Hot Plate | 40 |

Mechanistic Investigations of Reactions

Elucidation of Reaction Pathways

The formation of the quinoline (B57606) core, particularly with substituents at the 2 and 3 positions, can proceed through several distinct mechanistic routes. These pathways are often dictated by the choice of starting materials, catalysts, and reaction conditions.

Dehydrogenative coupling represents an atom-economical and environmentally benign strategy for constructing N-heterocycles. rsc.org These reactions typically involve the coupling of alcohols or amines with another substrate, accompanied by the liberation of hydrogen gas and water as the only byproducts. rsc.orgresearchgate.net In the context of 3-methyl-2-phenylquinoline synthesis, this often involves the reaction of a 2-aminoaryl alcohol with a ketone or secondary alcohol. organic-chemistry.org

A general mechanism for acceptorless dehydrogenative coupling (ADC) catalyzed by transition metals, such as ruthenium or molybdenum, involves several key steps. rsc.orgresearchgate.net The process is often initiated by the dehydrogenation of the alcohol substrates by the metal catalyst to form the corresponding aldehyde or ketone in situ. This is followed by a condensation reaction between the amino group of the 2-aminoaryl intermediate and the carbonyl compound to form an enamine or imine intermediate. Subsequent intramolecular cyclization and further dehydrogenation (aromatization) steps lead to the final quinoline product. rsc.orgorganic-chemistry.org The use of bifunctional pincer complexes as catalysts can facilitate these steps by providing sites for both substrate activation and hydrogen transfer. rsc.org

Table 1: Catalysts in Dehydrogenative Coupling for Quinoline Synthesis

| Catalyst Type | Metal Center | Key Features |

|---|---|---|

| Pincer Complex rsc.org | Ruthenium | Bifunctional, high turnover number (TON) |

| Carbonyl Complex researchgate.net | Molybdenum | Effective for N-heterocycle synthesis |

| Single-Atom Catalyst organic-chemistry.org | Iron | High performance in acceptorless coupling |

Radical-mediated reactions offer unique pathways for the formation of C-C and C-N bonds in quinoline synthesis. These processes are initiated by the generation of a radical species, which then participates in a cascade of events, including addition to unsaturated bonds and cyclization. mdpi.com

For instance, the synthesis of substituted quinolines can be achieved through a copper-catalyzed intermolecular decarboxylative cascade cyclization involving aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org The proposed mechanism for such reactions often involves the formation of radical intermediates. Another approach involves a visible-light-induced photocatalytic reaction where a generated radical adds to an alkene, initiating a tandem reaction that ultimately leads to the quinoline core. organic-chemistry.orgresearchgate.net In some cases, a peroxyl radical cation, generated from the coupling of O2 and a radical cation salt, can trigger a domino C-H functionalization of glycine (B1666218) derivatives to produce quinolines. organic-chemistry.org The generation of a trifluoromethyl radical (CF3•) from reagents like Togni's reagent can also initiate radical addition to an alkene, leading to an alkyl radical intermediate that can undergo further transformations, including cyclization or group migration, to form complex molecular scaffolds. nih.govacs.org

Electrophilic attack is a fundamental process in many classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions. researchgate.netiust.ac.iriipseries.org In these syntheses, the final ring-closing step to form the pyridine (B92270) ring of the quinoline system is typically an intramolecular electrophilic aromatic substitution. iust.ac.iriipseries.org

The general principle involves the generation of an electrophilic species that attacks the electron-rich aniline (B41778) ring. For example, in the Skraup synthesis, glycerol (B35011) is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.orguop.edu.pk Aniline undergoes a Michael addition to acrolein, and the resulting intermediate is then protonated under the acidic conditions, creating an electrophilic center that attacks the benzene (B151609) ring to close the loop. iipseries.orguop.edu.pk Subsequent dehydration and oxidation yield the quinoline ring. uop.edu.pk Similarly, in the Combes synthesis, the condensation of an aniline with a 1,3-dicarbonyl compound yields a β-aminoenone, which is then cyclized using concentrated acid. The cyclization proceeds via electrophilic attack of the O-protonated enone on the aromatic ring. iust.ac.ir

Electrophilic substitution on a pre-formed quinoline ring, such as this compound, primarily occurs on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring due to its higher electron density. quimicaorganica.org The substitution is directed to positions 5 and 8. uop.edu.pkquimicaorganica.org

Intramolecular cyclization is a key step in numerous synthetic strategies for 2,3-disubstituted quinolines. These pathways can be categorized based on the nature of the ring-closing event, such as electrophilic, nucleophilic, or radical cyclizations. nih.govresearchgate.netnih.gov

One prominent example is the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this reaction, an electrophile (e.g., I+, Br+) activates the alkyne triple bond, prompting a nucleophilic attack from the aniline ring to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. nih.gov A cascade reaction involving ketenimine formation, a 6π-electron ring closure, and a subsequent 1,3-alkyl shift has also been developed for the synthesis of 2,3-disubstituted quinolines. nih.gov Brønsted acid catalysis can also promote the intramolecular cyclization of appropriately substituted 2-arylaminoazulene derivatives to form fused quinolone structures. mdpi.com

Identification of Key Intermediates

The transient species formed during a reaction, known as intermediates, are pivotal to understanding the reaction mechanism. While often difficult to isolate, their existence can be inferred through trapping experiments, spectroscopic analysis, or computational studies.

In many quinoline syntheses, dihydroquinolines are common intermediates. For example, in the Skraup synthesis, 1,2-dihydroquinoline (B8789712) is formed after the acid-catalyzed ring closure and is subsequently oxidized to quinoline. uop.edu.pk Similarly, in phosphine-catalyzed syntheses, labile N-tosyldihydroquinoline intermediates have been identified, which readily undergo detosylation to yield the aromatic quinoline product. nih.gov

Radical-mediated reactions proceed through various radical intermediates. For instance, carbene-catalyzed processes can involve the formation of a Breslow intermediate, which upon single-electron oxidation, generates an NHC-bound ketyl radical. acs.org In manganese-catalyzed hydroboration reactions of quinolines, "HMn–NB" species have been proposed as key intermediates that influence the regioselectivity of the reaction. chinesechemsoc.org In electrophilic cyclizations of alkynes, iodonium (B1229267) or other halonium intermediates are formed upon the initial attack of the electrophile on the carbon-carbon triple bond. nih.gov

Table 2: Examples of Key Intermediates in Quinoline Synthesis

| Reaction Type | Proposed Intermediate(s) | Source(s) |

|---|---|---|

| Skraup Synthesis | 1,2-Dihydroquinoline | uop.edu.pk |

| Phosphine-Catalyzed Synthesis | N-Tosyldihydroquinoline | nih.gov |

| Iodocyclization | Iodonium, Dihydroquinoline | nih.gov |

| Bischler-Napieralski Reaction | Imino chloride, Isonitrilium salt | iust.ac.ir |

| Carbene Catalysis | Breslow intermediate, Ketyl radical | acs.org |

Role of Catalysis in Reaction Mechanisms

Catalysis is fundamental to the efficient and selective synthesis of this compound and related derivatives. Catalysts can lower the activation energy, control stereochemistry, and enable reactions that would otherwise be unfeasible.

Acid and Base Catalysis: Classical methods like the Friedländer synthesis are often catalyzed by acids or bases. researchgate.net Solid acid catalysts such as Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been employed to facilitate the condensation and cyclization steps under mild conditions. researchgate.net In other syntheses, base catalysis plays a crucial role. For example, a general base catalysis mechanism is proposed for the phosphine-catalyzed synthesis of 3-substituted quinolines, where the phosphine (B1218219) instigates the reaction by generating a reactive enoate anion. nih.gov

Transition Metal Catalysis: Transition metals are widely used to catalyze a diverse range of reactions leading to quinolines.

Palladium: Pd/C is used for catalytic hydrogen transfer reactions in multi-step syntheses. researchgate.net

Ruthenium: Ruthenium pincer complexes act as bifunctional catalysts in acceptorless dehydrogenative coupling reactions, facilitating both the dehydrogenation of alcohols and the subsequent cyclization and aromatization steps. rsc.org

Manganese: Pincer manganese complexes have been shown to control the regioselectivity in the hydroboration of quinolines, where noncovalent interactions between the ligand and the substrate dictate the reaction outcome (1,4- vs. 1,2-addition). chinesechemsoc.org

Gold: Gold catalysts are effective in various intermolecular annulation and intramolecular cyclization reactions to form the quinoline core. rsc.org

Copper and Iron: These earth-abundant metals are used to catalyze dehydrogenative coupling and cascade cyclization reactions. organic-chemistry.orgfrontiersin.org

The catalyst's role is often to activate the substrates, for example, by coordinating to a functional group, or to participate directly in the bond-forming and breaking steps of the catalytic cycle. rsc.orgchinesechemsoc.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a principal tool for the quantum chemical study of medium to large-sized molecules, offering a balance between accuracy and computational cost. DFT calculations on quinoline (B57606) derivatives have been extensively used to predict their geometric and electronic characteristics.

The optimization of the molecular geometry of quinoline derivatives using DFT methods, such as B3LYP with a 6-311+G(**) basis set, is a critical first step in computational analysis. nih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule. For substituted quinolines, the planarity of the quinoline ring system is a key feature, with substituents causing minor deviations. In the case of 3-Methyl-2-phenylquinoline, the phenyl group at the 2-position is expected to be twisted with respect to the quinoline plane to minimize steric hindrance.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides a theoretical vibrational spectrum (FTIR and Raman) that can be compared with experimental data. nih.gov The calculated vibrational modes for related methyl and phenyl substituted quinolines show characteristic C-H stretching vibrations for the aromatic rings typically appearing in the 3100-3000 cm⁻¹ region. scialert.net Ring C-C stretching vibrations are generally observed between 1625 and 1430 cm⁻¹. scialert.net The presence of the methyl group introduces specific vibrational modes, including symmetric and asymmetric stretching and bending vibrations. researchgate.net

Table 1: Representative Calculated Vibrational Frequencies for Substituted Quinolines (Analogous to this compound)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| Ring C=C Stretch | 1625 - 1430 |

| C-H in-plane bend | 1300 - 1000 |

| C-H out-of-plane bend | 900 - 675 |

Note: This table is a compilation of typical values from DFT studies on various substituted quinolines and serves as an approximation for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

In DFT studies of various quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. For this compound, the HOMO is expected to have significant contributions from the quinoline ring and the phenyl group, while the LUMO would also be delocalized over the aromatic system. The HOMO-LUMO energy gap for substituted quinolines generally falls in a range that indicates good stability with the potential for charge transfer interactions. nih.gov

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Quinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Substituted Phenylquinoline | -6.2 to -5.8 | -2.1 to -1.5 | 4.1 to 4.3 |

Data is based on DFT calculations for quinoline and representative phenylquinoline derivatives and provides an estimated range for this compound. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the electronic properties of a molecule. These descriptors, including electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a deeper understanding of the molecule's reactivity. researchgate.netscispace.com

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) quantifies the resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of charge transfer.

Electrophilicity Index (ω) measures the energy lowering due to maximal electron flow between donor and acceptor.

DFT studies on various quinoline derivatives have provided values for these parameters, allowing for a comparative analysis of their reactivity. scispace.com

Table 3: Calculated Electronic Properties for a Representative Substituted Quinoline

| Property | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 - 4.5 |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.5 to -3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 - 2.5 |

| Chemical Softness (S) | 1/η | 0.4 - 0.5 |

| Electrophilicity Index (ω) | μ²/2η | 2.5 - 4.0 |

Note: These values are representative of substituted quinoline derivatives and provide an estimation for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the electronic transitions and the UV-Vis absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in an electronic spectrum. nih.gov TD-DFT calculations on quinoline derivatives have successfully predicted their electronic absorption spectra. researchgate.netscispace.com The primary electronic transitions in these molecules are typically π-π* transitions within the aromatic system.

Topological and Quantum Chemical Descriptors

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEPS map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For quinoline derivatives, the MEPS map typically shows the most negative potential localized around the nitrogen atom of the quinoline ring, indicating its basicity and propensity for electrophilic attack. The hydrogen atoms of the aromatic rings exhibit positive potential. The MEPS of this compound would be expected to show a similar pattern, with the nitrogen atom being the primary site for electrophilic interaction.

Mulliken Atomic Charge Analysis

A Mulliken population analysis provides theoretical insight into the partial atomic charges within a molecule. This analysis is performed using computational chemistry methods. However, no published study was found that reports the Mulliken atomic charges for the individual atoms of this compound.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

RDG analysis is a computational method used to visualize and characterize weak, non-covalent interactions within or between molecules. This requires specific calculations of the electron density and its gradient. A literature search did not uncover any RDG analysis performed on this compound, meaning no data or graphical representations of its non-covalent interactions are available to report.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for NLO Properties

ELF and LOL are functions of the electron density that help to visualize regions of high electron localization, such as chemical bonds and lone pairs. Their analysis can provide insights into a molecule's electronic structure and its potential for non-linear optical (NLO) applications. No studies applying ELF and LOL analysis to investigate the NLO properties of this compound could be located.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While experimental NMR data for this compound exists, the request specifies the prediction of these parameters through computational methods. Such predictions, typically achieved via DFT calculations, provide a theoretical counterpart to experimental data. A search for computationally predicted ¹H and ¹³C NMR chemical shifts for this compound did not yield any specific data tables.

Photophysical Properties and Applications in Materials Science

Absorption and Emission Spectroscopy

The absorption and emission spectra of quinoline (B57606) derivatives are dictated by the electronic transitions within the aromatic system. The presence of both π and non-bonding (n) electrons gives rise to characteristic absorption bands and luminescence properties.

The ultraviolet-visible (UV-Vis) absorption spectra of quinoline derivatives typically exhibit bands corresponding to π→π* and n→π* electronic transitions. The high-energy π→π* transitions are generally more intense (higher molar extinction coefficient, ε) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The lower-energy n→π* transitions, which are often less intense, involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. scielo.br

For instance, studies on certain alkoxy-substituted 2,4-diarylquinolines have shown two distinct absorption bands in polar solvents. A band around 280 nm is attributed to a π→π* transition, while a lower energy band at approximately 350 nm is associated with an n→π* transition. scielo.brresearchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the quinoline ring. The phenyl group at the 2-position and the methyl group at the 3-position of 3-Methyl-2-phenylquinoline are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline due to the extension of the π-conjugated system.

Table 1: Representative UV-Vis Absorption Data for a Substituted Quinoline Derivative (Compound 8d) in Ethanol (B145695) scielo.br

| Transition | Wavelength (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| π→π | 280 | > 10⁴ |

| n→π | 350 | < 10⁴ |

Data for 6-heptyloxy-2-(4-heptyloxyphenyl)-4-(4-octyloxyphenyl)quinoline (a representative quinoline derivative from the study). scielo.br

Quinoline derivatives are known for their fluorescent properties. Following absorption of light and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. This process, when it occurs from a singlet excited state, is termed fluorescence. If the molecule undergoes intersystem crossing to a triplet excited state before emission, the resulting, typically longer-lived, luminescence is known as phosphorescence.

The fluorescence emission of quinoline derivatives is generally observed at longer wavelengths than their absorption, a phenomenon known as the Stokes shift. For example, a series of quinoline derivatives exhibited an emission band around 400 nm in a polar solvent. scielo.br The quantum yield of fluorescence (Φf), which represents the efficiency of the fluorescence process, is sensitive to the molecular structure and the surrounding environment.

Phosphorescence is often observed at low temperatures, where non-radiative decay pathways are suppressed. For a representative quinoline derivative, phosphorescence emission was detected at 77 K in an ethanol solution, showing distinct vibrational bands at 440, 505, and 540 nm, with a lifetime of 950 ms. scielo.br

Table 2: Representative Luminescence Data for a Substituted Quinoline Derivative (Compound 8d) in Ethanol scielo.br

| Property | Value |

| Fluorescence Emission Maximum (λ_em, nm) | ~400 |

| Phosphorescence Emission Maxima (nm) at 77 K | 440, 505, 540 |

| Phosphorescence Lifetime (τ_p, ms) at 77 K | 950 |

Data for 6-heptyloxy-2-(4-heptyloxyphenyl)-4-(4-octyloxyphenyl)quinoline. scielo.br

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common feature in molecules where the dipole moment changes upon electronic excitation. In polar molecules, an intramolecular charge transfer (ICT) can occur upon excitation, leading to a more polar excited state. This excited state is stabilized to a greater extent by polar solvents, resulting in a red shift of the emission spectrum.

For some quinoline derivatives, a progressive red shift of the fluorescence emission band is observed with increasing solvent polarity, while the absorption band remains largely unaffected. scielo.br This behavior is indicative of a significant increase in the dipole moment upon excitation and suggests the formation of an ICT state. The nitrogen atom in the quinoline ring can act as an electron-accepting group, facilitating charge transfer from an electron-donating part of the molecule. The phenyl group at the 2-position in this compound can participate in this charge transfer process.

Excited State Dynamics

The fate of a molecule after light absorption is governed by its excited-state dynamics, which include processes like internal conversion, intersystem crossing, fluorescence, and phosphorescence. These dynamics can be investigated using time-resolved spectroscopic techniques.

Laser flash photolysis is a powerful technique to study transient species, such as triplet excited states and radicals, which are generated upon photoexcitation. In a study of a quinoline derivative, laser flash photolysis revealed a transient absorption band at 450 nm with a lifetime of 2.6 µs in ethanol. scielo.brresearchgate.net This transient species was quenched by oxygen, a characteristic behavior of a triplet state. The long lifetime of the triplet state is a key property for applications in photochemistry and photodynamic therapy. This transient band was assigned to the triplet-triplet absorption of the quinoline derivative. scielo.br

The energies of the lowest singlet (S₁) and triplet (T₁) excited states are crucial parameters that determine the photophysical properties of a molecule. These energies can be estimated from the onset of the absorption and phosphorescence spectra, respectively. For a representative quinoline derivative, the singlet excited state energy was determined to be 3.39 eV, while the triplet excited state energy was found to be 3.10 eV. scielo.brresearchgate.net The energy gap between the S₁ and T₁ states (ΔE_ST) is an important factor influencing the rate of intersystem crossing.

Table 3: Excited State Energies for a Representative Quinoline Derivative scielo.brresearchgate.net

| Excited State | Energy (eV) |

| Singlet (S₁) | 3.39 |

| Triplet (T₁) | 3.10 |

Data for 6-heptyloxy-2-(4-heptyloxyphenyl)-4-(4-octyloxyphenyl)quinoline. scielo.brresearchgate.net

Applications in Advanced Materials

The unique structure of the quinoline ring system, combined with phenyl and methyl substitutions, imparts valuable photophysical and electrochemical properties to this compound, making it a compound of interest for various applications in advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been widely investigated and utilized in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netdergipark.org.tr One of the most famous examples is Tris-(8-hydroxyquinolinato) aluminum (Alq3), a highly effective and stable electron-transporting and emitting material that has become a benchmark in OLED technology. researchgate.netossila.com The utility of quinoline-based compounds stems from their high fluorescence quantum yields, thermal stability, and ability to form stable amorphous films. dergipark.org.trmdpi.com

While direct fabrication of an OLED using this compound as the primary emitter has not been detailed in the available research, its structural similarity to other successful quinoline-based materials suggests significant potential. An OLED device generally consists of several layers, including a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL), sandwiched between two electrodes. researchgate.net Quinoline derivatives can be employed as the fluorescent material in the EML, where the recombination of electrons and holes leads to light emission. ossila.commdpi.com The specific emission color and efficiency can be tuned by modifying the substituents on the quinoline core. dergipark.org.tr The presence of the 2-phenyl and 3-methyl groups on the quinoline backbone of this compound would be expected to influence its electronic properties and solid-state packing, which are critical factors for OLED performance.

Electrochemiluminescence (ECL) Emitters

Electrochemiluminescence (ECL) is a process where light is generated from high-energy electron-transfer reactions between electrochemically generated species. Quinoline derivatives have shown promise in this area, both as standalone emitters and as ligands in metal complexes. researchgate.netnih.gov

Significant research has been conducted on cyclometalated iridium(III) complexes incorporating 2-phenylquinoline (B181262) ligands for ECL applications. nih.gov In one study, the introduction of methyl groups onto the 2-phenylquinoline ligand was found to lower the oxidative potential and raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting iridium complex. nih.gov These modifications led to a more intense ECL emission compared to the widely used standard, [Ru(bpy)₃]²⁺. nih.gov This finding strongly indicates that this compound is an excellent candidate as a ligand for creating highly efficient ECL emitters. The methyl group's electron-donating nature can favorably tune the electrochemical properties of the metal complex, enhancing its performance in ECL-based detection and sensing applications.

Furthermore, studies on quinoline itself have demonstrated its ability to produce cathodic ECL in aqueous solutions with a coreactant like K₂S₂O₈, suggesting an intrinsic capacity for the quinoline scaffold to participate in light-generating electrochemical reactions. researchgate.net

Potential in Dye Development

The quinoline ring is a fundamental structural motif in a variety of synthetic dyes. The extensive π-conjugated system of the quinoline core is a classic chromophore, responsible for absorbing and emitting light in the visible and ultraviolet regions of the spectrum. The color and photophysical properties of these dyes can be precisely controlled by introducing different functional groups at various positions on the ring.

The structure of this compound, featuring an extended conjugation pathway between the quinoline and phenyl rings, is characteristic of a dye molecule. The methyl group, acting as a weak electron-donating group, and the phenyl group can modulate the electronic transitions, thereby influencing the absorption and emission wavelengths. While specific applications of this compound as a dye are not extensively documented, its chemical framework suggests potential for use as a fluorescent probe or as a building block for more complex dye structures.

Biological Activity and Molecular Interactions

Receptor Pathway Antagonism

The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, and its inappropriate activation can lead to tissue damage. acs.org Phenylquinoline derivatives have been identified as modulators of p53's transcriptional activity.

The quinoline (B57606) scaffold is a key structural feature in numerous inhibitors targeting receptor tyrosine kinases (RTKs) that are deeply involved in cancer progression, such as c-Met, Vascular Endothelial Growth Factor (VEGF) receptor, and Epidermal Growth Factor (EGF) receptor. drugs.com Aberrant signaling through these pathways is a hallmark of many cancers, making them critical therapeutic targets. drugs.com

Quinoline-based inhibitors typically interact with the kinase domain on the cytosolic side of the receptor, occupying the ATP-binding site and an adjacent hydrophobic pocket. drugs.com This interaction blocks the phosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling cascades that control cell proliferation, angiogenesis, and survival. drugs.comnih.gov

For example, small-molecule kinase inhibitors with a quinoline core have been developed that dually target c-Met and VEGF receptors (VEGFRs). nih.gov These inhibitors have been shown to block HGF-induced c-Met phosphorylation in cancer cells and VEGF-induced VEGFR-2 phosphorylation in endothelial cells. nih.gov In cancer cells with amplified c-met, these compounds suppress constitutive c-Met phosphorylation, leading to an inhibition of cell proliferation. nih.gov The dual action against both tumor cells and the tumor's blood supply (antiangiogenic mechanism) contributes to their antitumor activity. nih.gov The development of multi-targeted inhibitors that simultaneously block EGFR, Met, and VEGF signaling is an area of active research aimed at overcoming resistance to single-target therapies. nih.gov

| Inhibitor Class | Target Kinase(s) | Mechanism of Action |

| Quinoline-based | c-Met, VEGFR | Inhibition of HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation. nih.gov |

| Quinoline-based | EGFR, c-Met, VEGFR | Interaction with the cytosolic kinase domain, blocking ATP binding and downstream signaling. drugs.com |

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in critical physiological processes, including chemotherapy-induced nausea and vomiting. researchgate.net The quinoline structure has served as a template for the development of potent 5-HT3 receptor antagonists.

A variety of quinolinecarboxylic acid amides and esters have been synthesized and evaluated for their affinity to the 5-HT3 receptor. Radioligand binding assays demonstrated that some of these derivatives bind with high affinity. One quinolinecarboxylic acid derivative showed a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and displayed selectivity over 5-HT4 and D2 receptors. Another study on esters of 2-alkoxy-quinoline-4-carboxylic acid identified compounds with even higher affinities, with Ki values as low as 0.31 nM, which is more than tenfold more potent than the established antagonist ondansetron (B39145) (Ki = 7.6 nM). nih.gov These compounds demonstrated moderate antagonist activity in vivo, suggesting that the 5-HT3 receptor can accommodate the structural features of these quinoline derivatives.

| Quinoline Derivative Class | 5-HT3 Receptor Affinity (Ki) | Reference |

| Quinolinecarboxylic acid amide | 9.9 nM | |

| 2-Alkoxy-quinoline-4-carboxylic acid ester | 0.31 nM | nih.gov |

| Ondansetron (Reference) | 7.6 nM | nih.gov |

The 2-phenylquinoline (B181262) structure has proven to be a versatile template for designing antagonists of tachykinin receptors, specifically the neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors. These receptors are involved in various pathophysiological processes, and their antagonists are of significant pharmacological interest.

Through stepwise chemical modifications of the 2-phenylquinoline scaffold, researchers have developed compounds that act as potent antagonists at both human NK-3 (hNK-3R) and NK-2 (hNK-2R) receptors. Docking studies using 3-D models of these receptors helped guide the chemical design to optimize potency and selectivity.

One such compound, SB-400238, emerged as a potent combined antagonist with high binding affinity for both receptors (Ki = 0.8 nM for both hNK-3R and hNK-2R). Further chemical exploration led to the identification of SB-414240, the first hNK-2R-selective antagonist from the 2-phenylquinoline class, which showed a high affinity for hNK-2R (Ki = 1.0 nM) and a lower affinity for hNK-3R (Ki = 193 nM).

| Compound | Target Receptor(s) | Binding Affinity (Ki) |

| SB-400238 | hNK-3R | 0.8 nM |

| SB-400238 | hNK-2R | 0.8 nM |

| SB-414240 | hNK-3R | 193 nM |

| SB-414240 | hNK-2R | 1.0 nM |

Antimicrobial Mechanisms of Action

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics with novel mechanisms of action. Quaternary quinolinium compounds have been investigated as antibacterial agents that target bacterial cell division.

A key target in this approach is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is essential for forming the Z-ring at the bacterial division site. researchgate.net Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial death. researchgate.net Certain N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives have demonstrated strong antibacterial activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.net

The proposed mechanism of action involves the suppression of FtsZ polymerization and its GTPase activity. researchgate.net Molecular docking studies suggest these quinolinium compounds interact with the C-terminal interdomain cleft of FtsZ, thereby inhibiting its function. researchgate.net This disruption of the cell division machinery ultimately causes bacterial cell death.

| Quinolone Derivative Class | Target Bacteria | Proposed Mechanism | Minimum Inhibitory Concentration (MIC) |

| 3-methylbenzo[d]thiazol-methylquinolinium | MRSA | FtsZ Inhibition | 1.5 - 4 µg/mL |

| 3-methylbenzo[d]thiazol-methylquinolinium | VRE | FtsZ Inhibition | 2 - 8 µg/mL |

Antibacterial Activities

The quinoline scaffold is historically significant in the development of antibacterial agents. researchgate.net Research into 2-phenylquinoline derivatives has demonstrated their potential to inhibit the growth of various bacterial pathogens. Studies have shown that this class of compounds can be effective against both Gram-positive and Gram-negative bacteria.

Detailed investigations into a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives revealed significant activity. nih.gov For instance, certain derivatives displayed potent inhibition against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. nih.govnih.gov The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for several of these compounds. One of the most active derivatives, designated as Compound 5a₄, showed an MIC of 64 μg/mL against S. aureus, while another, Compound 5a₇, had an MIC of 128 μg/mL against E. coli. nih.govnih.gov Similarly, other studies on different 2-phenylquinoline derivatives confirmed good activity against S. aureus and E. coli. benthamscience.comingentaconnect.com While these findings highlight the potential of the 2-phenylquinoline core, specific MIC values for the parent compound, 3-Methyl-2-phenylquinoline, are not extensively detailed in the reviewed literature, which focuses more on its more complex derivatives.

| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄) | Staphylococcus aureus | 64 | nih.gov |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₇) | Escherichia coli | 128 | nih.gov |

Antifungal Activities

The therapeutic utility of quinoline derivatives extends to antifungal applications. nih.gov Various studies have demonstrated the efficacy of these compounds against a range of fungal species, from human pathogens like Candida to plant pathogens (phytopathogenic fungi). nih.govnih.gov

The antifungal potential is often linked to the specific substitution patterns on the quinoline ring. For example, a series of 2,6-disubstituted quinolines were identified as having fungicidal activity against Candida albicans, with minimal fungicidal concentration (MFC) values below 15 µM. nih.gov Another study focused on novel quinoline derivatives inspired by the natural alkaloid quinine (B1679958), which exhibited significant activity against the plant pathogen Sclerotinia sclerotiorum. acs.org One particularly potent compound from this series, 3f-4, displayed an EC₅₀ value of 0.41 μg/mL against this fungus. acs.org Research on 2,4-disubstituted quinoline derivatives also reported positive antifungal activity against Aspergillus niger. austinpublishinggroup.com These results underscore the importance of the quinoline scaffold as a template for new antifungal agents, although specific data for this compound remains less characterized than for its more functionalized counterparts.

| Compound Class/Derivative | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,6-Disubstituted quinolines | Candida albicans | MFC | < 15 µM | nih.gov |

| Quinine-inspired quinoline (3f-4) | Sclerotinia sclerotiorum | EC₅₀ | 0.41 µg/mL | acs.org |

| 2,4-Disubstituted quinolines | Aspergillus niger | Activity noted | austinpublishinggroup.com |

Antiviral Activities

The quinoline nucleus is a key component in several molecules with proven antiviral efficacy. nih.gov Derivatives have shown activity against a diverse range of viruses, including Dengue virus, Zika virus, human immunodeficiency virus (HIV), and coronaviruses. nih.govresearchgate.netnih.gov

Notably, the 2-phenylquinoline scaffold emerged as a promising hit in a phenotypic screening campaign against SARS-CoV-2. nih.gov Subsequent synthesis and evaluation of analogues led to the discovery of compounds with low micromolar activity against SARS-CoV-2 replication. nih.govacs.org These compounds were also tested against other human coronaviruses, HCoV-229E and HCoV-OC43, with some derivatives showing potent activity with EC₅₀ values in the range of 0.2 to 9.4 μM, suggesting broad-spectrum potential. nih.govacs.org Furthermore, a patent application related to SARS-CoV-2 inactivation lists this compound among the relevant chemical compounds, reinforcing the interest in this specific structure for antiviral research. google.com

| Compound Class | Virus | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| 2-Phenylquinoline derivatives | SARS-CoV-2 | EC₅₀ | Low µM | nih.gov |

| 2-Phenylquinoline derivatives | HCoV-229E | EC₅₀ | 0.2 - 9.4 µM | nih.gov |

| 2-Phenylquinoline derivatives | HCoV-OC43 | EC₅₀ | 0.2 - 9.4 µM | nih.gov |

Antiparasitic and Antimalarial Activities

The most historically recognized therapeutic application of quinolines is in the treatment of malaria, with quinine and chloroquine (B1663885) being archetypal examples. researchgate.net This has spurred extensive research into quinoline-based compounds for various parasitic diseases.

Studies on 2,3,8-trisubstituted quinoline derivatives have identified compounds with excellent inhibitory activity against the malaria parasite Plasmodium falciparum, with one hit compound showing an IC₅₀ value of just 22 nM. researchgate.netmmv.org Other research on 2-phenylquinoline-4-carboxylic acid analogues demonstrated activity against not only P. falciparum but also Leishmania infantum and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. researchgate.net While these findings are for more complex molecules, they establish the 2-phenylquinoline core as a valid starting point for the design of new antiparasitic agents.

| Compound Class | Parasite | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2,3,8-Trisubstituted quinoline | Plasmodium falciparum | IC₅₀ | 22 nM | mmv.org |

| 2-Phenylquinoline-4-carboxylic acid analogues | Plasmodium falciparum | Activity noted | researchgate.net | |

| Leishmania infantum | Activity noted | researchgate.net | ||

| Trypanosoma cruzi | Activity noted | researchgate.net |

Molecular Docking and Simulation Studies

To understand the mechanisms behind the observed biological activities and to guide the rational design of more potent derivatives, computational methods such as molecular docking and simulation are employed. These techniques predict how a ligand, such as this compound, might bind to the active site of a target protein or enzyme.

Ligand-Protein Binding Interactions

Molecular docking studies on quinoline-based compounds have provided critical insights into their binding modes. For example, in the context of antibacterial activity, quinoline-sulfonamide hybrids were docked into the active site of bacterial enzymes. These studies revealed key binding interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues, which are believed to be crucial for their inhibitory action. nih.gov

Similarly, docking studies of quinoline derivatives against fungal and parasitic targets have been performed. In silico investigations of quinoline hybrids against the P. falciparum glutathione (B108866) reductase enzyme helped to explain their antimalarial activity by showing how they fit within the enzyme's binding pocket. up.ac.za These computational models illustrate that the planar quinoline ring often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine and phenylalanine, while substituted groups can form hydrogen bonds or other polar contacts that anchor the molecule in place. While specific docking studies for this compound were not prominently featured in the surveyed literature, the consistent binding patterns of the 2-phenylquinoline scaffold across various protein targets suggest a similar mode of interaction, driven by the aromatic nature of its core structure.

Prediction of Binding Affinities and Pharmacophores

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and favorable interaction. For a series of quinoline-sulfonamide antibacterial candidates, a lead compound (QS-3) was identified that showed a strong predicted binding affinity of -8.0 kcal/mol. nih.gov

These studies also help in developing pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinoline derivatives, the pharmacophore often includes the aromatic ring system as a key hydrophobic feature, along with specific locations for hydrogen bond donors and acceptors provided by various substituents. By analyzing the structure-activity relationships (SAR) of active compounds, researchers can refine these models to design new molecules with enhanced binding affinity and improved biological efficacy. nih.govnih.gov For instance, the addition of a methyl group can increase lipophilicity, potentially enhancing membrane permeability and antimalarial activity. up.ac.za

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The biological profile of the 3-methyl-2-phenylquinoline scaffold is highly sensitive to the nature and position of its substituents. The core structure itself, featuring a phenyl group at the C2 position and a methyl group at the C3 position, is a critical determinant of its activity. Further modifications to either the quinoline (B57606) or the phenyl ring can modulate its pharmacological effects.

The substituents at the C2 and C3 positions of the quinoline ring are fundamental to the molecule's interaction with biological targets.

2-Phenyl Group: The presence of a phenyl group at the C2 position is a common feature in many biologically active quinolines and is often crucial for their activity. For instance, in the context of antimalarial agents, placing a phenyl group at the C2 position has been shown to increase efficacy. rsc.org This aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding site of a target protein. The orientation and electronic properties of this phenyl ring can be further tuned by adding substituents to it.

3-Methyl Group: A substituent at the C3 position of the quinoline ring has been identified as a critical feature for certain biological activities. For example, in a series of 4-aminoquinolines designed as α2C-adrenoceptor antagonists, an absolute requirement for a substituent at the 3-position was identified to confer activity. researchgate.net The methyl group in this compound, while small, can influence the molecule's conformation, particularly the rotational angle of the adjacent C2-phenyl ring. This steric influence can lock the molecule into a bioactive conformation favored by the target receptor. Furthermore, the position of methyl groups on the quinoline core can significantly impact potency; for example, studies on certain anticancer quinolines have shown that methyl substitution at the C5 position results in more potent compounds than substitution at the C6 position. biointerfaceresearch.com

Introducing polar, ionizable, or hydrogen-bonding groups like carboxylic acids and N-oxides can dramatically alter a molecule's physicochemical properties and biological activity.

Carboxylic Acid Moiety: The addition of a carboxylic acid group, typically at the C4 position, transforms the quinoline scaffold into a 2-phenyl-quinoline-4-carboxylic acid derivative (cinchophen-like structure). This group can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, which can facilitate strong interactions with biological targets. In the development of novel histone deacetylase (HDAC) inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group was successfully introduced as a key component, with the carboxylic acid function playing a role in target binding. nih.govresearchgate.net The position and substitution on the 2-phenyl ring, in combination with the C4-carboxylic acid, significantly modulate the inhibitory activity. nih.gov

N-Oxide Moiety: The transformation of the quinoline nitrogen to a quinoline N-oxide introduces a highly polar and strong hydrogen bond-accepting group. This modification can enhance solubility and alter the electronic properties of the entire ring system. Quinoline N-oxides have been investigated for various therapeutic applications, including as anticancer agents. nih.gov In some related heterocyclic systems, such as acridines, N-oxide derivatives have demonstrated potent antiparasitic properties. researchgate.net This functional group can chelate metal ions or form strong hydrogen bonds with a biological target, potentially leading to enhanced potency or a modified mechanism of action.

The incorporation of halogen atoms is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound.

Halogenation: Introducing halogens (e.g., fluorine, chlorine, bromine) onto the quinoline or the 2-phenyl ring can significantly impact biological activity. biointerfaceresearch.com Halogens can increase lipophilicity, which may improve membrane permeability. They can also act as bioisosteres for other groups and can form specific halogen bonds with protein targets. acs.org

In anticonvulsant quinoline derivatives, the careful incorporation of a halogen, particularly fluorine, on a benzene (B151609) ring substituent was found to tremendously enhance potency. rsc.org

For antimalarial quinolines, replacing a methoxy (B1213986) group with a halogen like chlorine often enhances activity. rsc.org

Studies on 2-arylvinylquinolines showed that introducing substituents like trifluoromethyl at the para-position of the aryl ring led to potent antiplasmodial compounds. nih.gov

In anticancer 2-phenylquinolines, substitutions at the C6 position of the quinoline ring have been shown to be particularly effective. rsc.org

The strategic placement of halogens can thus be a powerful tool for modulating the efficacy, selectivity, and pharmacokinetic profile of this compound analogs.

The following table summarizes the general effects of various substitutions on the biological activity of quinoline scaffolds, based on findings from related derivatives.

| Substitution Position | Substituent Type | General Impact on Biological Activity | Reference(s) |

| C2 | Phenyl | Generally essential for activity; involved in π-π stacking and hydrophobic interactions. | rsc.org |

| C3 | Methyl / Other | Can be critical for activity by influencing conformation; its presence can be an absolute requirement. | researchgate.net |

| C4 | Carboxylic Acid | Can form strong ionic and hydrogen bond interactions; creates cinchophen-like analogs. | nih.gov |

| Quinoline N | N-Oxide | Increases polarity and hydrogen-bonding capacity; can alter electronic properties and activity. | nih.gov |

| Quinoline/Phenyl Rings | Halogens (F, Cl, Br) | Modulates lipophilicity, metabolic stability, and can form halogen bonds, often enhancing potency. | rsc.orgacs.org |

| C6 | Substituents | A favorable position for substitution in some 2-phenylquinolines to improve anticancer activity. | rsc.org |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the 3D properties of a series of molecules with their biological activities. dovepress.com This method helps to visualize the steric and electrostatic fields around the molecules, providing insights into which regions are important for activity. For quinoline derivatives, CoMFA has been successfully applied to understand the structural requirements for various biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. nih.govnih.govnih.govbenthamdirect.com

In a typical CoMFA study, a set of aligned quinoline analogs is placed in a 3D grid. The steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated for each molecule at each grid point using a probe atom. These energy values constitute the molecular fields. The Partial Least Squares (PLS) regression algorithm is then used to derive a mathematical equation that correlates variations in these fields with changes in biological activity (e.g., IC₅₀ values). nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps:

Steric Contour Maps: These maps highlight regions where bulky groups increase (typically shown in green) or decrease (typically shown in yellow) biological activity.

Electrostatic Contour Maps: These maps indicate areas where positive charge (blue contours) or negative charge (red contours) is favorable for activity.

For quinoline derivatives, CoMFA studies have consistently revealed the critical importance of both steric and electrostatic interactions for binding to their biological targets. uiowa.edu For example, analysis of CoMFA contour maps for a series of quinoline-based anticancer agents might reveal that a bulky, sterically favorable group is preferred at one position of the phenyl ring, while an electronegative group is favored at another position on the quinoline core. nih.govnih.gov Such information provides a rational basis for designing new derivatives with enhanced potency.

Rational Design Principles for Enhanced Activity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the drug target's structure and the molecule's SAR. mdpi.com For the this compound scaffold, several principles can be applied to guide the design of more effective molecules.

Targeted Structural Modifications: Based on SAR and CoMFA data, modifications can be made to optimize interactions with the target. This includes:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties.

Modulating Lipophilicity: Introducing polar or nonpolar groups to achieve an optimal balance between solubility and membrane permeability, which is crucial for bioavailability. Studies on 2-arylquinolines have shown a direct relationship between higher lipophilicity and better cytotoxic effects against certain cancer cell lines. rsc.org

Blocking Metabolic Soft Spots: Introducing groups, such as fluorine atoms or t-butyl groups, at positions susceptible to metabolic degradation can increase the compound's half-life and duration of action. benthamscience.com

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. For instance, linking the quinoline scaffold to another fragment known for a specific biological activity (e.g., a chalcone (B49325) moiety for anticancer effects) can result in a new molecule with synergistic or enhanced potency. mdpi.com

Structure-Based and Ligand-Based Computational Design:

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode of this compound derivatives. This allows for the design of new analogs with improved complementarity to the active site. mdpi.com

Pharmacophore Modeling: Based on a set of active compounds, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for the desired biological effect. scienceopen.com